25-Desacetyl Rifampicin-d4

Description

BenchChem offers high-quality 25-Desacetyl Rifampicin-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25-Desacetyl Rifampicin-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H56N4O11 |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

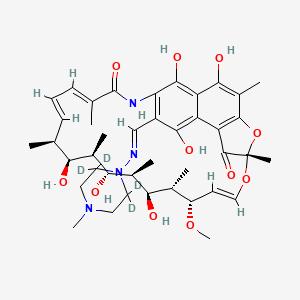

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i16D2,17D2 |

InChI Key |

KUJZTIJOBQNKDR-MQUDYZIOSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

25-Desacetyl Rifampicin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d4, a key molecule in the study of the pharmacokinetics and bioanalysis of the front-line anti-tuberculosis drug, Rifampicin. This document details its chemical properties, its role as an internal standard in analytical methodologies, and provides insights into relevant experimental protocols.

Core Concepts: Chemical Identity and Role

25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin.[1] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the endogenous metabolite but has a distinct molecular weight, allowing for precise differentiation and quantification.

Its primary application is in pharmacokinetic studies of Rifampicin, where it is used to accurately measure the concentration of the 25-Desacetyl Rifampicin metabolite in biological matrices such as plasma and urine.[1] Understanding the formation and clearance of this active metabolite is crucial for optimizing Rifampicin dosage regimens and managing drug-drug interactions.

Chemical and Physical Data

| Property | Value | Reference |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4 | [2][3] |

| Synonyms | 4-N-Demethylrifampicin-d4, 25-Desacetyl Rifampicin D4 | [3] |

| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [2][3][4] |

| Molecular Weight | 784.94 g/mol | [3][4] |

| CAS Number (non-labelled) | 16783-99-6 | [4] |

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form 25-Desacetyl Rifampicin. This process is a key aspect of its pharmacokinetic profile.

References

- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25-Desacetyl Rifampicin-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 25-Desacetyl Rifampicin-d4 - CAS - 16783-99-6 (non-labelled) | Axios Research [axios-research.com]

An In-Depth Technical Guide to the Synthesis and Purification of 25-Desacetyl Rifampicin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 25-Desacetyl Rifampicin-d4, a deuterated analog of a primary active metabolite of the antibiotic Rifampicin. This document details the chemical processes involved, from the preparation of the deuterated precursor to the final purification of the target compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for mass spectrometry-based bioassays.

Introduction

25-Desacetyl Rifampicin is the principal and microbiologically active metabolite of Rifampicin, a potent, broad-spectrum antibiotic. The introduction of deuterium atoms (d4) into the molecule provides a stable isotope-labeled internal standard, essential for accurate quantification in complex biological matrices by mass spectrometry. This guide outlines a plausible synthetic pathway and detailed purification protocols for 25-Desacetyl Rifampicin-d4.

Synthesis of 25-Desacetyl Rifampicin-d4

The synthesis of 25-Desacetyl Rifampicin-d4 is a multi-step process that begins with the synthesis of the deuterated precursor, 1-amino-4-methylpiperazine-d4. This is followed by the synthesis of Rifampicin-d4 and subsequent alkaline hydrolysis to yield the final product.

Proposed Synthesis of 1-amino-4-methylpiperazine-d4

A plausible route for the synthesis of 1-amino-4-methylpiperazine-d4 involves the reduction of a suitable piperazine precursor with a deuterium source. One such method is the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine using a palladium catalyst in a deuterated solvent or with deuterium gas.

Experimental Protocol:

-

Nitrosation of N-methylpiperazine: To a solution of N-methylpiperazine in an aqueous acidic medium, a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time to ensure complete formation of 1-methyl-4-nitrosopiperazine.

-

Catalytic Hydrogenation (Deuteration): The 1-methyl-4-nitrosopiperazine is dissolved in a suitable solvent (e.g., methanol-d4 or ethanol). A palladium-based catalyst (e.g., Pd/C) is added to the solution. The mixture is then subjected to a deuterium gas (D2) atmosphere in a hydrogenation apparatus at a suitable pressure and temperature until the reaction is complete.

-

Work-up and Isolation: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude 1-amino-4-methylpiperazine-d4 is purified by distillation.

Synthesis of Rifampicin-d4

Rifampicin-d4 is synthesized by the condensation of 3-formylrifamycin SV with the deuterated 1-amino-4-methylpiperazine-d4.

Experimental Protocol:

-

Reaction Setup: 3-Formylrifamycin SV is dissolved in a suitable aprotic solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen).

-

Condensation: 1-amino-4-methylpiperazine-d4 is added to the solution, and the mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up by adding a suitable organic solvent like ethyl acetate and washing with an aqueous solution of a weak acid and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude Rifampicin-d4.

Synthesis of 25-Desacetyl Rifampicin-d4 by Alkaline Hydrolysis

The final step is the selective removal of the acetyl group at the C-25 position of Rifampicin-d4 through alkaline hydrolysis.[1]

Experimental Protocol:

-

Hydrolysis: Rifampicin-d4 is suspended in a mixture of methanol and an aqueous solution of a base, such as 10% sodium hydroxide.[1] The reaction mixture is stirred at room temperature for a defined period (e.g., 40 minutes).[1]

-

Neutralization and Extraction: The reaction is quenched by acidification with a weak acid like citric acid. The product is then extracted with an organic solvent such as chloroform or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude 25-Desacetyl Rifampicin-d4 is then purified.

Synthesis and Hydrolysis Workflow

Caption: Overall workflow for the synthesis of 25-Desacetyl Rifampicin-d4.

Purification of 25-Desacetyl Rifampicin-d4

Purification of the final compound is critical to ensure its suitability as an internal standard. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer) and an organic solvent (e.g., acetonitrile) is effective. The gradient can be optimized to achieve the best separation of the product from any unreacted starting material and byproducts.

-

Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of the compound.[2]

-

Fraction Collection and Isolation: Fractions containing the pure 25-Desacetyl Rifampicin-d4 are collected, and the solvent is removed under reduced pressure to yield the purified product.

Purification Workflow

Caption: A typical workflow for the purification of 25-Desacetyl Rifampicin-d4 by preparative HPLC.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of 25-Desacetyl Rifampicin and its non-deuterated analog.

| Reaction Step | Product | Starting Material | Typical Yield (%) | Reference |

| Condensation | Schiff Bases | 1-amino-4-methylpiperazine | 62 - 97 | [3] |

| Alkaline Hydrolysis | 25-Desacetyl Rifamycin Derivatives | Rifamycin Derivatives | 60 - 68 | [1] |

Table 1: Synthesis Yields

| Parameter | Value | Reference |

| HPLC Purity | ||

| Column | C18 | [2] |

| Mobile Phase | 0.05 M Phosphate Buffer: Acetonitrile (55:45 v/v) | [2] |

| Detection Wavelength | 254 nm | [2] |

| Retention Time (25-Desacetyl Rifampicin) | 2.9 min | [2] |

| LC-MS/MS Analysis | ||

| Recovery | 93.1 - 107.5% | [4] |

Table 2: Purification and Analytical Parameters

Characterization

The structure and purity of the synthesized 25-Desacetyl Rifampicin-d4 should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show the absence of the characteristic singlet peak for the acetyl methyl protons of Rifampicin, which typically appears around δ 2.0 ppm. The signals for the protons on the deuterated piperazine ring will be absent or significantly reduced.

-

¹³C NMR: The spectrum should confirm the absence of the acetyl carbonyl carbon and methyl carbon signals.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the deuterated compound, which will be higher than that of the non-deuterated analog due to the presence of four deuterium atoms. The isotopic distribution pattern will also confirm the incorporation of deuterium.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show the disappearance of the characteristic band of the acetyl group around 1710-1715 cm⁻¹.[2]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of 25-Desacetyl Rifampicin-d4. The outlined protocols, based on established chemical principles and literature data, offer a solid foundation for researchers to produce this valuable internal standard for pharmacokinetic and bioanalytical studies. The successful synthesis and purification will enable more accurate and reliable quantification of 25-Desacetyl Rifampicin in biological samples, contributing to a better understanding of Rifampicin's metabolism and efficacy.

References

In-depth Technical Guide: Characterization of 25-Desacetyl Rifampicin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and analytical methodologies for 25-Desacetyl Rifampicin-d4. This deuterated analog of a primary Rifampicin metabolite is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard.

Core Characterization Data

25-Desacetyl Rifampicin-d4 is a stable isotope-labeled version of 25-Desacetyl Rifampicin, a metabolite of the antibiotic Rifampicin. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.

Summary of Quantitative Data

| Property | Value | Source/Method |

| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | Supplier Data[1][2][3][4] |

| Molecular Weight | ~784.94 g/mol | Supplier Data[1][2][3][4] |

| Purity (HPLC) | 93.74% | Clearsynth[4] |

| Isotopic Purity | >95% (for d3 analog) | LGC Standards (CoA for d3 analog) |

| Appearance | Dark Red to Black Solid | LGC Standards (CoA for non-deuterated) |

| Solubility | Slightly soluble in DMSO and Methanol | LGC Standards (CoA for non-deuterated) |

Experimental Protocols

Synthesis

A general method for the synthesis of 25-desacetyl rifamycins involves the alkaline hydrolysis of the corresponding 25-acetyl rifamycin precursor. For the deuterated analog, this would involve starting with Rifampicin-d4.

Representative Protocol for Synthesis:

-

Dissolution: Dissolve Rifampicin-d4 in a suitable alcoholic solvent, such as methanol or ethanol.

-

Hydrolysis: Add an aqueous solution of a base, for example, 0.5% sodium hydroxide.

-

Reaction: Stir the solution at room temperature for a period of 3 to 40 minutes, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Neutralization and Precipitation: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 10% hydrochloric acid or citric acid) to precipitate the crude product.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The final product can be further purified by crystallization from a suitable solvent system (e.g., methanol/ether).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 25-Desacetyl Rifampicin-d4. The following is a representative method adapted from published protocols for the non-deuterated analog.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 55:45 (v/v) mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 20 µL.

-

Expected Retention Time: The retention time will be dependent on the specific column and mobile phase composition but would be expected to be in a similar range to the non-deuterated analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary application for 25-Desacetyl Rifampicin-d4 as an internal standard. The method below is a general guide.

-

Chromatography: Utilize an HPLC or UHPLC system with conditions similar to those described above, optimized for rapid analysis.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

-

Ion Transitions: The specific mass transitions for 25-Desacetyl Rifampicin-d4 would need to be determined empirically but can be predicted based on the non-deuterated and other deuterated analogs. For instance, a known transition for 25-desacetyl-rifampicin-d8 is m/z 757.5 > 95.[5] A likely precursor ion for the d4 version would be approximately m/z 785.9. The product ion would likely be similar to the non-deuterated version.

-

Sample Preparation: For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is a common and effective sample preparation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. While specific spectral data for the d4 analog is not publicly available, a Certificate of Analysis for a d3 version confirms that the ¹H-NMR spectrum conforms to the expected structure. The spectrum would be very similar to that of the non-deuterated 25-Desacetyl Rifampicin, with the key difference being the absence of signals corresponding to the four deuterated positions.

Visualizations

Diagram of Analytical Workflow

Caption: Workflow for the quantification of an analyte using 25-Desacetyl Rifampicin-d4 as an internal standard.

Logical Relationship of Rifampicin and its Metabolite

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

References

- 1. 25-Desacetyl Rifampicin-d4 - CAS - 16783-99-6 (non-labelled) | Axios Research [axios-research.com]

- 2. vivanls.com [vivanls.com]

- 3. 25-Desacetyl Rifampicin-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 25-Desacetyl Rifampicin-d4 in Advancing Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 25-Desacetyl Rifampicin-d4 in the field of drug metabolism and pharmacokinetics. As the major and microbiologically active metabolite of the frontline anti-tuberculosis drug Rifampicin, understanding the dynamics of 25-Desacetyl Rifampicin is paramount for comprehensive drug efficacy and safety assessment. The use of its stable isotope-labeled counterpart, 25-Desacetyl Rifampicin-d4, as an internal standard in bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become indispensable for generating accurate and reliable data. This guide provides a detailed overview of the metabolic pathway of Rifampicin, the function of its deuterated metabolite in quantitative analysis, and a comprehensive experimental protocol.

Introduction: The Significance of Rifampicin Metabolism

Rifampicin is a potent bactericidal antibiotic primarily used in the treatment of tuberculosis. Its clinical efficacy is influenced by its complex pharmacokinetic profile, which is characterized by extensive hepatic metabolism. The primary metabolic pathway involves deacetylation to form 25-Desacetyl Rifampicin.[1][2] This metabolite is also microbiologically active, contributing to the overall therapeutic effect of the parent drug.[2] Therefore, accurate quantification of both Rifampicin and 25-Desacetyl Rifampicin in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic modeling, and drug-drug interaction studies.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis due to their ability to compensate for variations in sample preparation and matrix effects. 25-Desacetyl Rifampicin-d4, with its deuterium-labeled structure, co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This ensures the highest degree of accuracy and precision in bioanalytical methods.

Metabolic Pathway of Rifampicin

The biotransformation of Rifampicin to its primary active metabolite, 25-Desacetyl Rifampicin, is a crucial step in its metabolism. This process primarily occurs in the liver.

Enzymatic Deacetylation

The deacetylation of Rifampicin is catalyzed by the enzyme human arylacetamide deacetylase (AADAC), a serine esterase found in liver microsomes.[3] This enzymatic reaction removes the acetyl group from the 25th position of the Rifampicin molecule.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of Rifampicin and its metabolite, as well as the physical properties of the deuterated internal standard.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9 |

| 25-Desacetyl Rifampicin-d4 | C₄₁H₅₂D₄N₄O₁₁ | 784.9 |

Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults

| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |

| Tmax (hours) | 2.2 | 3.8 | [4] |

| Apparent Clearance (L/h) for 70kg adult | 10.3 | 95.8 | [5] |

| Mean AUC Ratio (Metabolite/Parent) | - | 14 ± 6% | [6] |

AUC: Area under the concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Table 3: Representative LC-MS/MS Validation Parameters

| Parameter | Rifampicin | 25-Desacetyl Rifampicin |

| Linear Range | 0.2 - 20 µg/mL | 0.15 - 15 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL | 0.15 µg/mL |

| Precision (%CV) | < 15% | < 15% |

| Accuracy (%Bias) | Within ±15% | Within ±15% |

Data compiled from representative studies. Actual values may vary based on the specific assay.

Experimental Protocols

This section outlines a detailed methodology for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using LC-MS/MS with 25-Desacetyl Rifampicin-d4 as an internal standard.

Materials and Reagents

-

Rifampicin and 25-Desacetyl Rifampicin reference standards

-

25-Desacetyl Rifampicin-d4 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard, 25-Desacetyl Rifampicin-d4, at a known concentration.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: AB Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.

Table 4: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rifampicin | 823.4 | 791.4 | 25 |

| 25-Desacetyl Rifampicin | 781.4 | 749.4 | 28 |

| 25-Desacetyl Rifampicin-d4 (IS) | 785.4 | 753.4 | 28 |

Note: The m/z values for 25-Desacetyl Rifampicin-d4 are inferred based on a +4 Da shift from the unlabeled metabolite. Optimal collision energies may require empirical determination.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical drug metabolism study utilizing 25-Desacetyl Rifampicin-d4 and the experimental workflow for sample analysis.

Conclusion

25-Desacetyl Rifampicin-d4 is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard enables the highly accurate and precise quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin. The detailed methodologies and data presented in this guide serve as a comprehensive resource for the implementation of robust bioanalytical assays, ultimately contributing to a deeper understanding of Rifampicin's pharmacology and the optimization of its therapeutic use. While information on the specific synthesis of the d4-labeled compound is not widely available in public literature, its commercial availability from specialized chemical suppliers facilitates its application in these critical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 25-Desacetyl Rifampicin-d4 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability investigation of 25-Desacetyl Rifampicin-d4, a key metabolite of the antibiotic Rifampicin. Understanding the stability of this compound is critical for its use as a reference standard in pharmacokinetic and metabolic studies. This document outlines the known degradation pathways of the parent compound, Rifampicin, which are directly relevant to its desacetyl metabolite, and provides detailed experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction to 25-Desacetyl Rifampicin

Rifampicin is a cornerstone in the treatment of tuberculosis. It is metabolized in the body to several compounds, with 25-Desacetyl Rifampicin being a major active metabolite.[1][2] The deuterated internal standard, 25-Desacetyl Rifampicin-d4, is essential for accurate bioanalytical quantification by mass spectrometry.[1] Therefore, a thorough understanding of its chemical stability is paramount for ensuring the integrity of analytical data. The stability of Rifampicin itself is pH-dependent.[3]

Known Degradation Pathways of Rifampicin and its Relevance to 25-Desacetyl Rifampicin

The degradation of Rifampicin has been studied under various conditions, and its primary degradation products include Rifampicin Quinone, 3-Formyl Rifamycin SV, and its primary metabolite, 25-Desacetyl Rifampicin.[3][4][5] The stability of Rifampicin is notably affected by pH, with accelerated degradation observed in acidic environments, a process that can be further hastened by the presence of other drugs like isoniazid.[3][5]

Forced degradation studies on Rifampicin have shown that it is susceptible to acid and base hydrolysis, as well as oxidation.[6] The drug exhibits greater stability under neutral pH, photolytic, and dry heat conditions.[6] Given the structural similarity, it is highly probable that 25-Desacetyl Rifampicin-d4 will exhibit a comparable degradation profile. The primary degradation pathways for Rifampicin that are relevant to the stability of its desacetyl metabolite are illustrated below.

References

- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. dbc.wroc.pl [dbc.wroc.pl]

- 4. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 25-Desacetyl Rifampicin-d4 as an Internal Standard

Introduction

In the realm of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the accuracy and precision of measurements are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices. The reliability of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard is considered the ideal choice, and 25-Desacetyl Rifampicin-d4 serves as a prime example for the quantification of Rifampicin's primary active metabolite, 25-Desacetyl Rifampicin.

This technical guide elucidates the core mechanism by which 25-Desacetyl Rifampicin-d4 functions as an internal standard. It provides a detailed overview for researchers, scientists, and drug development professionals, covering the underlying principles, experimental protocols, and key quantitative data.

Core Mechanism of Action

The "mechanism of action" for an internal standard is not pharmacological but analytical. It is based on the principle of stable isotope dilution. 25-Desacetyl Rifampicin-d4 is chemically identical to the analyte of interest (25-Desacetyl Rifampicin), except that four hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This subtle modification does not significantly alter its chemical or physical properties but provides a crucial mass shift that allows a mass spectrometer to differentiate it from the native analyte.

The core principles of its function are:

-

Physicochemical Equivalence: Being structurally identical, the deuterated standard exhibits the same behavior as the analyte during every step of the analytical process. This includes extraction efficiency from the biological matrix (e.g., plasma), potential for degradation, and chromatographic retention time.

-

Co-elution: The analyte and the internal standard travel through the liquid chromatography (LC) column at nearly the same rate and elute at almost the same time. This ensures that both compounds enter the mass spectrometer ion source under identical conditions, thereby experiencing the same degree of ionization efficiency or suppression from the sample matrix.

-

Correction by Ratio: A known, constant amount of 25-Desacetyl Rifampicin-d4 is added to every sample, calibrator, and quality control sample at the beginning of the workflow. Any physical loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any fluctuation in the mass spectrometer's signal will affect both compounds equally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and accurate, even if the absolute signal intensities vary.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. The following protocols are synthesized from established LC-MS/MS methods for Rifampicin and its metabolites.[1][2][3]

1. Sample Preparation (Protein Precipitation)

This is a common and rapid method for extracting the analyte and internal standard from a plasma matrix.

-

Thaw frozen biological samples (e.g., human plasma) and quality control (QC) samples.

-

Aliquot 100 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

-

Add 300 µL of a precipitation solution consisting of ice-cold acetonitrile containing the internal standard (25-Desacetyl Rifampicin-d4) at a known concentration (e.g., 250 ng/mL).[1]

-

Vortex the tubes vigorously for approximately 1 minute to ensure maximal protein precipitation.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 20-25 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant (e.g., 200 µL) to clean autosampler vials for LC-MS/MS analysis. In some methods, a filtration step using a specialized plate (e.g., Captiva ND Lipids) may be used after precipitation.[2]

2. Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm).[2]

-

Mobile Phase A: 0.1% formic acid in water or 10-15 mM ammonium formate buffer.[1][2][3]

-

Gradient: A gradient elution is employed to ensure good separation and peak shape. An example gradient might be:

-

Column Temperature: Maintained at 40-50°C for reproducibility.[2][3]

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: These must be optimized for the specific instrument but typically include:

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Quantitative Data

The following tables summarize key quantitative parameters from validated bioanalytical methods utilizing deuterated internal standards for Rifampicin and its metabolites.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |

| Rifampicin | 823.4 | 163.1 (Quantifier) | ESI+ | [2] |

| Rifampicin | 823.4 | 107.1 (Qualifier) | ESI+ | [2] |

| Rifampicin-d8 (IS) | 831.6 | 799.6 | ESI+ | [3] |

| 25-Desacetyl Rifampicin | 749.5 | 95.1 | ESI+ | [3] |

| 25-Desacetyl Rifampicin-d8 (IS) | 757.5 | 95.0 | ESI+ | [3] |

Note: The -d8 variant is shown as a close proxy for the -d4 variant, as the analytical principle is identical.

Table 2: Summary of Bioanalytical Method Validation Parameters

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 5 - 40,000 µg/L | [2] |

| 411 - 19,737 ng/mL | [4] | |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Accuracy (Bias %) | < 15% (typically < 10.3%) | [5] |

| Precision (CV % or RSD %) | < 15% (typically < 7.9%) | [5][6] |

| Extraction Recovery | ~92% | [2][7] |

| 90.3 - 108.2% | [4] | |

| Lower Limit of Quantification (LLOQ) | 5 µg/L | [2] |

| 70 ng/mL (for 25-desacetyl rifampicin) | [4] |

Analytical Signal Pathway

The diagram below illustrates how the signals for the analyte and the internal standard are generated and processed within a triple quadrupole mass spectrometer to yield a reliable quantitative result.

Conclusion

25-Desacetyl Rifampicin-d4 exemplifies the gold standard for internal standards in quantitative mass spectrometry. Its mechanism of action relies on the principle of isotope dilution, where its near-identical physicochemical properties to the native analyte ensure it accurately tracks and corrects for variability throughout the analytical workflow. By co-eluting chromatographically and being distinguished only by its mass, it allows for the calculation of a highly precise and accurate peak area ratio, which is the cornerstone of robust bioanalytical methods. The use of such a standard is indispensable for reliable pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where data integrity is of the utmost importance.

References

- 1. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

Foundational Research on Deuterated Standards in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable isotope, deuterium, is a powerful technique in modern pharmacology. This in-depth technical guide explores the foundational principles of deuteration, focusing on its application to modify drug pharmacokinetics and to serve as superior internal standards in bioanalysis. We will delve into the core concept of the Kinetic Isotope Effect (KIE), provide detailed experimental methodologies, present quantitative data on the impact of deuteration, and visualize key processes and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage deuterated standards to advance their therapeutic candidates.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle underpinning the utility of deuterated compounds in pharmacology is the Kinetic Isotope Effect (KIE).[1][2] The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point vibrational energy.[2][3] Consequently, more energy is required to break a C-D bond, which can lead to a significantly slower reaction rate if this bond cleavage is the rate-determining step of a reaction.[3]

In drug metabolism, many phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond.[1][4] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, or "soft spots," the rate of metabolism can be attenuated.[5] This strategic deuteration can lead to several beneficial modifications in a drug's pharmacokinetic profile:

-

Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life.[2]

-

Enhanced Drug Exposure: The total drug exposure (Area Under the Curve or AUC) can be increased.

-

Reduced Toxic Metabolites: By slowing a specific metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.[6]

-

Decreased Dosing Frequency: A longer half-life can translate to more convenient dosing regimens for patients.[5]

A prime example of a successful deuterated drug is deutetrabenazine, an approved treatment for chorea associated with Huntington's disease and tardive dyskinesia.[7][8][9] The deuteration of tetrabenazine slows its metabolism by CYP2D6, leading to a longer half-life of its active metabolites and more stable plasma concentrations.[9] This allows for less frequent dosing and a reduction in adverse neuropsychiatric side effects compared to its non-deuterated counterpart.[9][10]

Caption: The kinetic isotope effect on reaction rates.[6]

Applications of Deuterated Compounds

Improving Pharmacokinetic Profiles

As discussed with deutetrabenazine, the primary therapeutic application of deuteration is to improve a drug's pharmacokinetic properties.[5][11] This strategy is most effective when a drug's clearance is primarily driven by metabolism involving the cleavage of a C-H bond.[6] It's crucial to have a thorough understanding of a drug's metabolic pathways to rationally design a deuterated version.[6]

Gold Standard Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the "gold standard" for use as internal standards (IS).[12][13][14] An IS is a compound of known concentration added to samples to correct for variability during the analytical process.[15][16]

Deuterated internal standards are ideal because their physicochemical properties are nearly identical to the analyte (the drug being measured).[12][17] This means they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[12][18] However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the deuterated IS.[12] This allows for highly accurate and precise quantification by normalizing the analyte's signal to the IS's signal, which corrects for:

-

Sample Preparation Losses: Any loss of analyte during extraction is mirrored by a proportional loss of the deuterated IS.[12]

-

Matrix Effects: Variations in ionization efficiency caused by interfering components in the biological matrix (e.g., plasma, urine) affect both the analyte and the IS similarly.[16][17]

-

Instrument Variability: Fluctuations in instrument performance are compensated for by the ratiometric measurement.[17]

Quantitative Data on the Impact of Deuteration

The following tables provide representative data illustrating the benefits of deuteration on a drug's pharmacokinetic profile and the advantages of using a deuterated internal standard in a bioanalytical assay.

Table 1: Comparison of Pharmacokinetic Parameters: Parent Drug vs. Deuterated Analog

| Parameter | Parent Drug | Deuterated Analog | Fold Change |

| Half-life (t½) | 3.2 hours | 9.6 hours | 3.0 |

| Total Exposure (AUC) | 15,400 ng·h/mL | 47,740 ng·h/mL | 3.1 |

| Maximum Concentration (Cmax) | 4,100 ng/mL | 4,050 ng/mL | ~1.0 |

| Metabolic Clearance | 1.5 L/h | 0.48 L/h | 0.32 |

Table 2: Bioanalytical Method Performance: With and Without a Deuterated Internal Standard

| Performance Metric | Without Deuterated IS (Structural Analog) | With Deuterated IS |

| Precision (%CV) | 12.5% | < 5% |

| Accuracy (%Bias) | ± 18% | < 6% |

| Matrix Effect | Inconsistent | Compensated |

| Extraction Recovery | Variable | Normalized |

Detailed Experimental Protocol: Quantification of a Drug in Plasma using a Deuterated IS

This protocol outlines a typical workflow for the quantitative analysis of a drug in human plasma using a deuterated internal standard with LC-MS/MS.

1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of working solutions. Spike these into blank biological matrix (e.g., human plasma) to create calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

-

Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL) in a protein precipitation solvent (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

-

Add 150 µL of the internal standard working solution to each well.

-

Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Inject a small volume (e.g., 5 µL) of the supernatant onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate the analyte from other matrix components.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated IS. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion is a stable fragment.

-

The mass transition for the deuterated IS will be higher than the analyte, corresponding to the number of deuterium atoms.

-

4. Data Analysis

-

Integrate the chromatographic peak areas for the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

-

Apply a linear regression model (often with 1/x² weighting) to the calibration curve.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the regression equation.

Caption: Experimental workflow for pharmacokinetic analysis using LC-MS/MS.[6]

Conclusion

Deuterated standards are an indispensable tool in modern pharmacology, offering a dual advantage. As therapeutic agents, they can be engineered to possess superior pharmacokinetic properties, leading to safer and more effective drugs. As analytical reagents, they are the cornerstone of robust and reliable bioanalytical methods, ensuring the high-quality data required to support drug development from discovery through to clinical trials. A comprehensive understanding of the principles and applications outlined in this guide is essential for any scientist working at the forefront of pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Portico [access.portico.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. trial.medpath.com [trial.medpath.com]

- 10. medcentral.com [medcentral.com]

- 11. research.uniupo.it [research.uniupo.it]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Navigating Preclinical Research: A Technical Guide to the Application of 25-Desacetyl Rifampicin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of 25-Desacetyl Rifampicin-d4 in preclinical research. As the primary active metabolite of the cornerstone anti-tuberculosis drug Rifampicin, understanding the pharmacokinetics of 25-Desacetyl Rifampicin is crucial for a comprehensive evaluation of Rifampicin's efficacy and safety profile.[1][2] The use of a deuterated internal standard, such as 25-Desacetyl Rifampicin-d4, is instrumental in achieving accurate and reliable quantification of this metabolite in complex biological matrices during preclinical drug metabolism and pharmacokinetic (DMPK) studies.

The Role of Deuterated Standards in Preclinical Bioanalysis

In preclinical research, the accurate measurement of drug and metabolite concentrations in biological samples is fundamental to defining a compound's pharmacokinetic profile. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3][4] Due to the kinetic isotope effect, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow metabolism at the site of deuteration.[5] However, for use as an internal standard, the key advantage is the increase in molecular mass with negligible changes to the physicochemical properties.[3]

This ensures that the deuterated standard co-elutes with the non-labeled analyte and experiences similar effects from the biological matrix, such as ion suppression or enhancement.[3] By adding a known concentration of 25-Desacetyl Rifampicin-d4 to preclinical samples, researchers can correct for variability during sample preparation and analysis, leading to highly accurate and precise quantification of the parent metabolite.[3][4]

Metabolic Pathway of Rifampicin

Rifampicin undergoes significant metabolism in the liver, with the primary pathway being deacetylation to form 25-Desacetyl Rifampicin.[1][2] This reaction is catalyzed by esterase enzymes. 25-Desacetyl Rifampicin is also an active metabolite, contributing to the overall antibacterial effect of Rifampicin.[1][2] Understanding this pathway is critical in preclinical studies to assess the contribution of the metabolite to the parent drug's activity and potential toxicity. Rifampicin is also a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, which can affect its own metabolism and that of co-administered drugs.[3][6]

Figure 1: Simplified metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Protocols

Objective:

To determine the concentration of 25-Desacetyl Rifampicin in rat plasma following oral administration of Rifampicin, using 25-Desacetyl Rifampicin-d4 as an internal standard.

Materials:

-

Rifampicin

-

25-Desacetyl Rifampicin (analytical standard)

-

25-Desacetyl Rifampicin-d4 (internal standard)

-

Rat plasma (K2EDTA)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Solid Phase Extraction (SPE) or liquid-liquid extraction materials

-

LC-MS/MS system

Experimental Workflow:

Figure 2: General workflow for bioanalytical sample analysis using an internal standard.

Detailed Methodologies:

-

Animal Dosing: Administer Rifampicin orally to rats at a specified dose (e.g., 10 mg/kg).

-

Sample Collection: Collect blood samples at various time points post-dosing into K2EDTA tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

-

Preparation of Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of 25-Desacetyl Rifampicin into blank rat plasma.

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and QCs.

-

To 50 µL of each sample, add 10 µL of the 25-Desacetyl Rifampicin-d4 internal standard working solution.

-

Perform protein precipitation by adding 150 µL of acetonitrile.

-

Vortex mix for 1 minute, followed by centrifugation at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin and its d4 variant would need to be optimized.

-

Data Presentation

The following tables represent the type of quantitative data that would be generated from a bioanalytical method validation and a preclinical pharmacokinetic study. The values presented are illustrative and would need to be determined experimentally.

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Lower Limit of Quantification (LLOQ) | Low QC | Mid QC | High QC |

| Nominal Concentration (ng/mL) | 5.0 | 15.0 | 150 | 1500 |

| Intra-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 10% | < 10% | < 10% |

| Accuracy (% Bias) | ± 20% | ± 15% | ± 15% | ± 15% |

| Recovery (%) | > 80% | > 80% | > 80% | > 80% |

| Matrix Effect (%) | 85-115% | 85-115% | 85-115% | 85-115% |

Table 2: Illustrative Pharmacokinetic Parameters of 25-Desacetyl Rifampicin in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |

| Tmax (Time to Cmax) | hours | 4.0 ± 1.5 |

| AUC (Area Under the Curve) | ng*h/mL | 8500 ± 1350 |

| t1/2 (Half-life) | hours | 6.5 ± 2.0 |

Data are hypothetical and for illustrative purposes only.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method ensures its reliability for the intended application. The relationship between different validation parameters is crucial for a robust assay.

Figure 3: Logical relationship of bioanalytical method validation parameters.

Conclusion

The use of 25-Desacetyl Rifampicin-d4 as an internal standard is a critical component of preclinical research involving Rifampicin. It enables the accurate and precise quantification of the active metabolite, 25-Desacetyl Rifampicin, which is essential for a thorough understanding of the parent drug's pharmacokinetic and pharmacodynamic properties. The methodologies and data presented in this guide, while based on analogous compounds and human studies, provide a strong framework for designing and executing preclinical studies. Robust bioanalytical method validation is paramount to ensure the integrity of the data generated, which ultimately informs critical decisions in the drug development process.

References

- 1. Pharmacokinetics of rifapentine, a new long lasting rifamycin, in the rat, the mouse and the rabbit. | Semantic Scholar [semanticscholar.org]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to the Core Principles of Using Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. The use of SIL-IS is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based applications, offering unparalleled accuracy and precision. This guide will delve into the synthesis of these standards, their practical implementation in experimental workflows, and the significant advantages they provide in data quality.

Core Principles of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[1] In this technique, a known amount of the SIL-IS is added to a sample at the earliest stage of preparation.[1][3] Because the SIL-IS is chemically identical to the analyte of interest, it behaves nearly identically during sample extraction, purification, and analysis.[1][4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1] This method is widely regarded as the "gold standard" for quantitative bioanalysis.

The use of a SIL-IS provides a level of accuracy and precision that is difficult to obtain with other internal standardization methods, such as the use of a structural analog.[3] While a structural analog may have similar chemical properties, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.

Key Selection Criteria for a Suitable SIL-IS:

-

Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte to avoid interference and complex correction calculations. Ideally, the proportion of the unlabeled molecule should be less than 2%.[5]

-

Mass Difference: There should be a sufficient mass difference between the analyte and the SIL-IS to prevent spectral overlap from naturally occurring isotopes in the analyte. For small molecules (under 1,000 Da), a mass difference of three or more mass units is generally required.

-

Label Stability: The isotopic labels must be placed on non-exchangeable positions within the molecule. For instance, deuterium labels should not be on heteroatoms like oxygen or nitrogen where they can be exchanged with protons from the solvent.[2] Carbon-13 and nitrogen-15 labels are advantageous as they are not exchangeable.[2]

-

Label Position for MS/MS: When using tandem mass spectrometry (MS/MS), the label should ideally be on a fragment of the molecule that is detected for quantification.[2]

Data Presentation: The Impact of SIL-IS on Analytical Performance

The inclusion of a SIL-IS in a quantitative assay significantly improves its performance by compensating for various sources of error, most notably matrix effects and variability in sample recovery. Matrix effects arise from co-eluting endogenous components in a biological sample that can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements. The following tables summarize quantitative data from various studies, clearly demonstrating the enhanced precision and accuracy achieved when using SIL-IS compared to methods without an internal standard or with a non-isotope-labeled (analog) internal standard.

| Internal Standard Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |

| Analog Internal Standard | 50.0 | 45.8 | 91.6 | 12.5 |

| 500 | 545 | 109.0 | 9.8 | |

| 4000 | 3680 | 92.0 | 11.2 | |

| SIL Internal Standard | 50.0 | 49.5 | 99.0 | 4.5 |

| 500 | 508 | 101.6 | 3.2 | |

| 4000 | 4050 | 101.3 | 2.8 |

| Internal Standard | Mean Bias (%) | Standard Deviation (%) |

| Analog Internal Standard | 96.8 | 8.6 |

| SIL Internal Standard | 100.3 | 7.6 |

| Parameter | With Isotope Dilution (SIL-IS) | Without Internal Standard |

| Accuracy (% Recovery) | 80-120% | 60-140% |

| Precision (% RSD) | <15% | >20% |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of SIL-IS in quantitative assays. This section provides methodologies for key applications.

Quantification of a Small Molecule Drug in Plasma by LC-MS/MS

This protocol outlines the key steps for quantifying a target drug in human plasma using a SIL internal standard.

1. Standard and Sample Preparation:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of the drug (analyte) and its corresponding SIL-IS in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a blank plasma matrix to achieve a concentration range that covers the expected sample concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank plasma matrix.

2. Sample Extraction (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed amount of the SIL-IS working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to ensure chromatographic separation of the analyte and SIL-IS from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the precursor and product ion transitions and collision energies for both the analyte and the SIL-IS.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS in each sample, standard, and QC.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a typical SILAC experiment for relative protein quantification between two cell populations.

1. Cell Culture and Labeling:

-

Prepare "light" and "heavy" SILAC media. Both media should be identical except for the stable isotope-labeled amino acids. For example, the "light" medium contains standard L-Arginine and L-Lysine, while the "heavy" medium contains ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine.

-

Culture two populations of the same cell line, one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to grow for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.

2. Sample Preparation and Protein Extraction:

-

After the desired experimental treatment, harvest the "light" and "heavy" cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of the combined lysate.

3. Protein Digestion:

-

Take a desired amount of protein (e.g., 100 µg) from the combined lysate.

-

Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

-

Alkylate the cysteine residues with an alkylating agent such as iodoacetamide.

-

Digest the proteins into peptides using a protease, most commonly trypsin, typically overnight at 37°C.

4. Peptide Fractionation and LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.

-

Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic labels.

5. Data Analysis:

-

Use specialized proteomics software to identify the peptides and proteins present in the sample.

-

The software will also quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs. The ratio of these intensities reflects the relative abundance of the protein in the two original cell populations.

Visualizing Key Workflows and Principles

Diagrams created using Graphviz (DOT language) to illustrate fundamental concepts and workflows.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Caption: Compensation for matrix effects using a SIL-IS.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Technical Guide: Certificate of Analysis for 25-Desacetyl Rifampicin-d4

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for 25-Desacetyl Rifampicin-d4. It is intended for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled internal standard for quantitative bioanalytical studies.

Physicochemical Properties

25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin.[1][2] The inclusion of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled analogue in biological matrices.

| Property | Data | Reference(s) |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4 | [3][4] |

| Synonym(s) | 4-N-Demethylrifampicin-d4, N-Demethylrifampicin-d4 | [5] |

| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [4][5][6] |

| Molecular Weight | 784.93 g/mol | [4] |

| CAS Number | Not Available (NA) | [3][4][5] |

| Unlabeled CAS Number | 16783-99-6 | [2][6] |

| Solubility | DMSO: slightly soluble (for unlabeled compound) | [2] |

| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. | [4] |

Analytical Data Summary

A Certificate of Analysis for 25-Desacetyl Rifampicin-d4 typically includes the following quantitative data to ensure identity, purity, and quality. The values presented are representative examples found in publicly available data sheets.

| Test | Specification | Methodologies | Reference(s) |

| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry | [7] |

| Purity (Chromatographic) | ≥95% (typical) | HPLC / UPLC-MS/MS | [2][4] |

| Example Purity Value | 93.74% | HPLC | [4] |

Metabolic Pathway and Significance

Rifampicin is primarily metabolized in the liver via deacetylation to form its main active metabolite, 25-Desacetyl Rifampicin.[8] This metabolite is also microbiologically active and is crucial to consider in pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard like 25-Desacetyl Rifampicin-d4 is essential for accurate quantification of this metabolic process.

Experimental Protocols

Detailed and validated analytical methods are required to generate the data presented in a CoA. Below are representative protocols for the analysis of Rifampicin and its metabolites.

UPLC-MS/MS Method for Quantification in Plasma

This method is suitable for the simultaneous quantification of Rifampicin, 25-Desacetyl Rifampicin, and other related compounds in plasma.[9]

Sample Preparation:

-

To 20 µL of plasma, add 100 µL of a cold (5°C) methanol solution containing the internal standard (e.g., 25-Desacetyl Rifampicin-d4).

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 15,700 x g for 10 minutes at 5°C.

-

Transfer 20 µL of the supernatant to a new vial containing 100 µL of cold (5°C) acetonitrile with 0.1% formic acid.

-

Vortex and inject into the UPLC-MS/MS system.

Chromatographic Conditions:

-

Column: Kinetex Polar C18 (2.6 µm; 150 × 3 mm).[9]

-

Mobile Phase A: 5mM ammonium acetate with 0.1% formic acid in water.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

-

Elution: Gradient elution.

-

Injection Volume: Small volume (e.g., 5-10 µL).

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[9]

-

Detection: Multiple Reaction Monitoring (MRM).[9]

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard (25-Desacetyl Rifampicin-d4) is used to calculate the concentration from a calibration curve.

HPLC-PDA Method for Purity Assessment

This method is used to determine the purity of the reference standard itself.

Chromatographic Conditions:

-

Instrument: Waters Alliance 2695 HPLC with a 2996 Photodiode Array (PDA) detector.[10]

-

Column: Reverse-phase C-18 Phenomenex Luna (150 x 4.6 mm).[10]

-

Mobile Phase: Gradient elution using water and methanol.[10]

-

Detection Wavelength: 254 nm.[10]

-

Column Temperature: 27°C.[10]

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

References

- 1. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 25-Desacetyl Rifampicin-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. vivanls.com [vivanls.com]

- 6. 25-Desacetyl Rifampicin-d4 - CAS - 16783-99-6 (non-labelled) | Axios Research [axios-research.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. droracle.ai [droracle.ai]

- 9. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 25-Desacetyl Rifampicin-d4

An In-depth Technical Guide to 25-Desacetyl Rifampicin-d4

This technical guide provides a comprehensive overview of the , a deuterated analog of a major active metabolite of the antibiotic Rifampicin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

25-Desacetyl Rifampicin is a primary and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][2] The deuterated form, 25-Desacetyl Rifampicin-d4, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. Understanding its fundamental properties is crucial for its application in research and development.

Chemical and Physical Properties

The core chemical and physical characteristics of 25-Desacetyl Rifampicin-d4 are summarized below. Data for the non-labeled compound is also included for comparison where available.

Table 1: General Properties

| Property | Value | Reference |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4 | [3][4] |

| Synonyms | 4-N-Demethylrifampicin-d4, Desacetylrifampicin-d4 | [3][5] |

| CAS Number | Not Available (d4); 16783-99-6 (non-labeled) | [1][4][6] |

| Appearance | Solid | [1] |

Table 2: Molecular and Analytical Data

| Property | Value | Reference |

| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [3][5][6] |

| Molecular Weight | 784.94 g/mol | [6] |

| Purity (by HPLC) | Typically ≥95% | [1][3] |

| Decomposition Point | 144°C - 228°C (non-labeled, varies with crystalline form) | [7] |

Table 3: Solubility and Stability

| Property | Value | Reference |

| Solubility | Slightly soluble in DMSO. Generally more soluble than its 25-acetyl parent compound. | [1][7] |

| Storage Conditions | Long-term at -20°C or 2-8°C. | [1][3] |

| Stability | Stable for ≥ 4 years at -20°C. Stability is pH-dependent. | [1][8] |

Metabolic and Degradation Pathway

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form 25-Desacetyl Rifampicin, which retains antibacterial activity.[2][9] The stability of Rifampicin is influenced by pH, and it can degrade into several products, including its quinone and 3-formyl derivatives.[8]

Caption: Metabolic conversion and degradation of Rifampicin.

Experimental Protocols

Detailed experimental protocols for the synthesis of the deuterated compound are proprietary. However, a general method for the preparation of 25-desacetyl rifamycins can be extrapolated from published literature.[7]

Generalized Synthesis of 25-Desacetyl Rifamycins

-

Deacetylation: Rifamycin S (the precursor) is dissolved in an ethanolic solution of sodium hydroxide (e.g., 0.5%).

-

Reaction: The solution is stirred at room temperature for several hours (e.g., 3 hours) to facilitate the deacetylation process.

-

Precipitation: The reaction mixture is poured into ice water, and the pH is adjusted to be acidic using an acid like 10% hydrochloric acid. This causes the crude 25-desacetyl product to crystallize.

-

Extraction: The crude product is then extracted from the aqueous solution using an organic solvent such as ethyl acetate or chloroform.

-

Purification: The organic extract is dried and evaporated. The resulting residue is purified, typically by crystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and analysis of rifamycin derivatives.

Caption: General workflow from synthesis to final analysis.

Biological Activity

25-Desacetyl Rifampicin is not merely an inactive byproduct; it is a major active metabolite that contributes to the overall therapeutic effect of Rifampicin.[9] It exhibits significant antibacterial activity against various bacteria, including M. smegmatis, with a reported MIC99 of 2.66 µM.[1] Its increased solubility compared to the parent rifamycins may enhance its suitability for certain formulations.[7] The primary mechanism of action, inherited from its parent compound, is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. 25-Desacetyl Rifampicin-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. vivanls.com [vivanls.com]

- 6. 25-Desacetyl Rifampicin-d4 - CAS - 16783-99-6 (non-labelled) | Axios Research [axios-research.com]

- 7. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 8. dbc.wroc.pl [dbc.wroc.pl]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 25-Desacetyl Rifampicin-d4: Commercial Availability, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d4, a deuterated analog of a primary active metabolite of the antibiotic Rifampicin. This document covers its commercial availability, likely synthetic pathways, and known interactions with key biological signaling pathways, offering a valuable resource for researchers in drug metabolism, pharmacology, and related fields.

Commercial Availability